REACTION_SMILES
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[CH3:15][I:16].[CH3:17][N:18]([CH3:19])[CH:20]=[O:21].[H-:13].[Na+:14].[OH:1][CH2:2][c:3]1[n:4][c:5]2[c:6]([n:7][cH:8][cH:9][c:10]2[CH3:11])[nH:12]1>>[OH:1][CH2:2][c:3]1[n:4][c:5]2[c:6]([n:7][cH:8][cH:9][c:10]2[CH3:11])[n:12]1[CH3:15]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CI
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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CN(C)C=O
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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[Na+]
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Name
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Quantity
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Extracted from reaction SMILES
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Type
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reactant
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Smiles
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Cc1ccnc2[nH]c(CO)nc12
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Name
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Type
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product
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Smiles
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Cc1ccnc2c1nc(CO)n2C
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Source
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Open Reaction Database (ORD) |
Description
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The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |